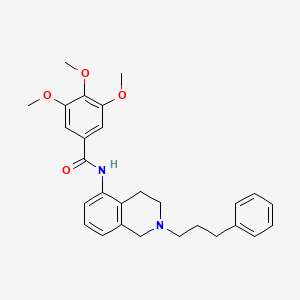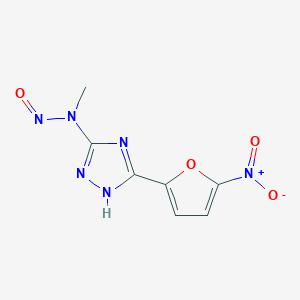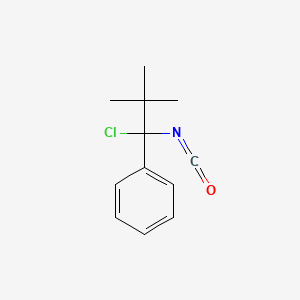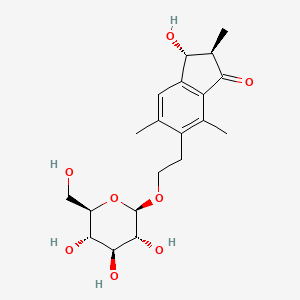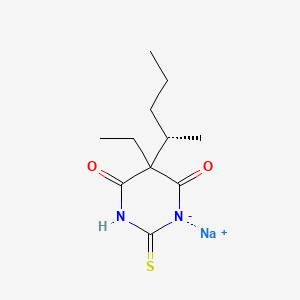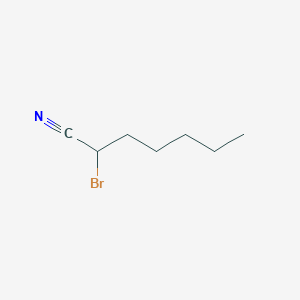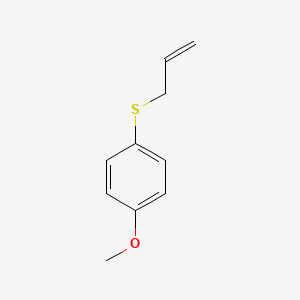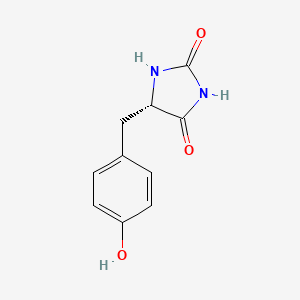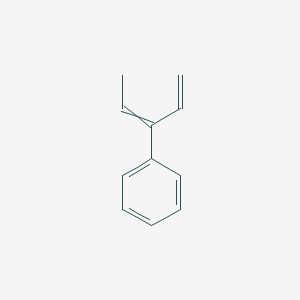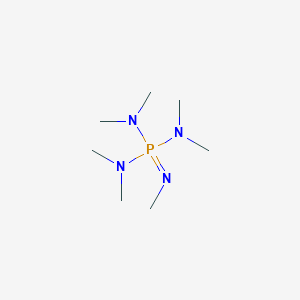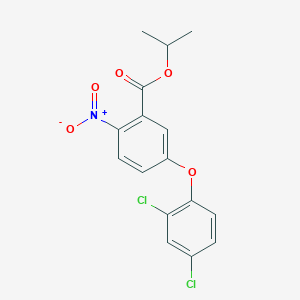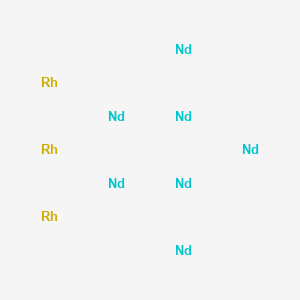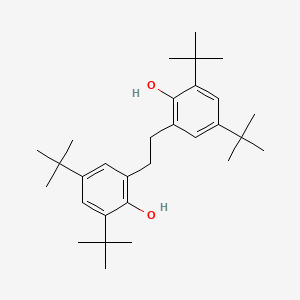![molecular formula C8H8ClNO2 B14672441 2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a six-membered ring, a ketone group, a hydroxylamine group, and a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as automated synthesis and real-time monitoring can enhance efficiency and ensure consistent quality. Safety measures are also essential to handle the reactive intermediates and hazardous reagents involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxylamine group to a nitroso or nitro group.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chlorinated cyclohexadienones and hydroxylamine derivatives. Examples are:
- 3-chloro-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one
- 2-chloro-4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8ClNO2/c1-5(10-12)6-3-2-4-7(9)8(6)11/h2-4,11-12H,1H3/b10-5+ |
Clave InChI |
DPIVTBNBNAIIHW-BJMVGYQFSA-N |
SMILES isomérico |
C/C(=N\O)/C1=C(C(=CC=C1)Cl)O |
SMILES canónico |
CC(=NO)C1=C(C(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


